1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene
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Overview
Description
1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene typically involves the reaction of 4-chlorophenylselenol with selenium powder and a suitable chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis, can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides or diselenides.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various halogenated derivatives
Scientific Research Applications
1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene involves its interaction with molecular targets such as enzymes involved in oxidative stress pathways. The compound can modulate the activity of enzymes like glutathione peroxidase and catalase, thereby reducing reactive oxygen species (ROS) levels and protecting cells from oxidative damage . Additionally, it can influence inflammatory pathways by modulating the expression of cytokines and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and anti-inflammatory properties.
Bis(4-chlorophenyl) disulfide: Used in the production of poly(p-phenylene sulfide) and other polymers.
Bis(4-chlorophenyl) sulfone: Utilized in the synthesis of rigid and temperature-resistant polymers.
Uniqueness
1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and inflammation makes it a valuable compound for research in various fields .
Properties
CAS No. |
62885-53-4 |
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Molecular Formula |
C19H13Cl3Se3 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
1-[bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene |
InChI |
InChI=1S/C19H13Cl3Se3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12,19H |
InChI Key |
XAGKMRJZWBBYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se]C([Se]C2=CC=C(C=C2)Cl)[Se]C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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